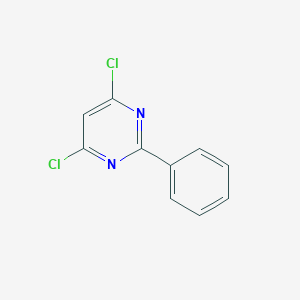

4,6-Dichloro-2-phenylpyrimidine

Overview

Description

4,6-Dichloro-2-phenylpyrimidine (CAS: 3740-92-9), commonly known as fenclorim, is a nitrogen-containing heterocyclic compound with the molecular formula C₁₀H₆Cl₂N₂. It features a pyrimidine core substituted with two chlorine atoms at the 4- and 6-positions and a phenyl group at the 2-position. Its crystalline structure reveals a near-coplanar arrangement between the pyrimidine and phenyl rings (dihedral angle: 9.45°) .

Fenclorim is primarily used as a herbicide safener in agriculture, protecting rice crops from damage caused by chloroacetanilide herbicides like pretilachlor . Additionally, it serves as a precursor in organic synthesis, such as in the preparation of thermally activated delayed fluorescence (TADF) materials for OLEDs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Fenclorim can be synthesized through various chemical routes. One common method involves the reaction of 2,4-dichloropyrimidine with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically takes place in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

In industrial settings, fenclorim is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process involves the same basic chemical reactions as in laboratory synthesis but on a much larger scale. The final product is purified through crystallization and other separation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

Fenclorim undergoes various chemical reactions, including:

Oxidation: Fenclorim can be oxidized to form different derivatives, which may have distinct biological activities.

Reduction: Reduction reactions can modify the chemical structure of fenclorim, potentially altering its safening properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of fenclorim can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

Agricultural Applications

1. Herbicide Safener

Fenclorim is primarily used as a safener in agriculture to protect crops, especially rice, from the phytotoxic effects of chloroacetanilide herbicides such as pretilachlor and acetochlor. It enhances the metabolism of these herbicides, allowing plants to detoxify them more effectively .

2. Mechanism of Action

Fenclorim induces the expression of detoxifying enzymes, particularly glutathione S-transferases (GSTs), which play a critical role in the detoxification process. Studies have shown that fenclorim significantly increases GST activity in both rice and Arabidopsis thaliana, leading to improved herbicide tolerance .

Biochemical Research

3. Detoxification Pathways

Research has demonstrated that fenclorim facilitates the formation of glutathione conjugates, which are essential for detoxifying harmful compounds within plant cells. The metabolic fate of fenclorim includes its conversion into various metabolites that can either be further catabolized or conjugated with glutathione .

Medicinal Research

4. Potential Antifungal and Antibacterial Properties

Ongoing research is exploring the medicinal properties of fenclorim derivatives, particularly their potential antifungal and antibacterial activities. Initial studies suggest that modifications to the fenclorim structure may yield compounds with enhanced biological activity against various pathogens.

Industrial Applications

5. Synthesis of Organic Compounds

Fenclorim serves as a precursor in the synthesis of various organic compounds, including novel pyrimidine derivatives. Its unique chemical structure allows for chemoselective reactions with amines and other nucleophiles, making it valuable in synthetic organic chemistry .

Case Study 1: Enhancing Herbicide Tolerance in Rice

A study conducted on rice plants treated with fenclorim demonstrated a marked reduction in herbicide-induced injury compared to untreated controls. The research indicated that fenclorim treatment led to lower levels of oxidative stress and improved overall plant health .

| Treatment | Injury Level (%) | Dry Biomass (g) |

|---|---|---|

| Control | 33 | 2.5 |

| Fenclorim | 23 | 3.0 |

| Melatonin | 25 | 3.2 |

Case Study 2: Mechanistic Insights into Detoxification

In Arabidopsis thaliana suspension cultures, fenclorim was shown to induce GSTs effectively. The study tracked the metabolic pathways and identified several novel metabolites resulting from fenclorim's interaction with cellular components, highlighting its role in enhancing plant defense mechanisms against herbicides .

| Metabolite | Concentration (µM) | Time (h) |

|---|---|---|

| Glutathione Conjugate | 50 | 4 |

| Cysteine Derivative | 30 | 8 |

Mechanism of Action

Fenclorim exerts its effects by inducing the expression of genes involved in the detoxification of herbicides. It enhances the activity of enzymes such as glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases (P450s), which play crucial roles in the metabolism and detoxification of herbicides. This mechanism allows crops to tolerate higher levels of herbicides without suffering from phytotoxicity .

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Substituent Effects

Table 1: Substituent Comparison

| Compound Name | Substituents (Positions) | Key Structural Features |

|---|---|---|

| 4,6-Dichloro-2-phenylpyrimidine | Cl (4,6), Ph (2) | Coplanar phenyl-pyrimidine rings |

| 4,6-Dichloro-2-methylpyrimidine | Cl (4,6), Me (2) | Methyl group reduces steric hindrance |

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | Cl (4,6), CF₃ (2) | Electron-withdrawing CF₃ enhances reactivity |

| 4-(4,6-Dichloropyrimidin-2-yl)morpholine | Cl (4,6), morpholine (2) | Polar morpholine improves solubility |

- Electronic Effects : The phenyl group in fenclorim provides moderate electron-withdrawing effects, while CF₃ or sulfonyl groups in analogs (e.g., 4,6-dichloro-2-(methylsulfonyl)pyrimidine) significantly increase electrophilicity, influencing nucleophilic aromatic substitution (SNAr) reactivity .

- Steric Effects : Methyl-substituted derivatives (e.g., 4,6-dichloro-2-methylpyrimidine) exhibit lower steric hindrance, facilitating reactions with bulky nucleophiles .

Thermodynamic and Physical Properties

Table 2: Thermodynamic Data

Fenclorim’s lower sublimation enthalpy compared to clopyralid reflects weaker intermolecular forces in the crystalline phase, attributed to its non-polar phenyl group versus clopyralid’s carboxylic acid moiety .

Key Findings :

- Synthetic Yields : Fenclorim derivatives like 10,100-(2-phenylpyrimidine-4,6-diyl)bis(9,9-diphenyl-9,10-dihydroacridine) (1PPA) are synthesized via Buchwald-Hartwig amination with 28% yield, lower than analogs like 2PPA due to steric constraints .

- Chemoselectivity : In 4,6-dichloro-2-(methylsulfonyl)pyrimidine, primary amines selectively displace the sulfone group, while secondary amines target chlorides—a contrast to fenclorim, where chloride substitution dominates .

Biological Activity

4,6-Dichloro-2-phenylpyrimidine, commonly known as Fenclorim , is a chemical compound primarily used as a safener in agriculture. Its primary role is to protect crops from herbicide damage, particularly in rice cultivation. This article delves into the biological activity of Fenclorim, exploring its mechanisms of action, biochemical pathways, and effects on various biological systems.

- IUPAC Name : this compound

- Molecular Formula : C₁₀H₆Cl₂N₂

- CAS Number : 3740-92-9

Fenclorim operates mainly by enhancing the metabolism of certain herbicides, notably chloroacetanilides like pretilachlor. It achieves this by increasing the expression of detoxifying enzymes such as glutathione S-transferases (GSTs) in plants. This induction allows for more efficient detoxification of harmful compounds, thereby reducing oxidative stress and lipid peroxidation in plant cells .

Biochemical Pathways

Fenclorim's biological activity can be summarized through several key biochemical pathways:

- Detoxification Pathway : Fenclorim enhances the expression of GSTs, which play a critical role in the detoxification of xenobiotics. This process involves the conjugation of glutathione to harmful compounds, facilitating their excretion from plant cells .

- Oxidative Stress Response : The compound reduces oxidative damage by promoting antioxidant defenses within the plant cells. This includes upregulating genes involved in antioxidative responses .

Table 1: Biochemical Effects of Fenclorim

| Effect | Mechanism | Reference |

|---|---|---|

| Induction of GSTs | Enhances detoxification | |

| Reduction of lipid peroxidation | Antioxidant defense | |

| Enhanced tolerance to herbicides | Increased metabolic capacity |

Study 1: Induction of GSTs in Arabidopsis thaliana

A significant study demonstrated that treatment with Fenclorim resulted in a dose-dependent increase in GST activity in Arabidopsis thaliana. The study found that GSTs were able to glutathionylate Fenclorim, leading to the formation of conjugates that were further metabolized into less toxic derivatives. This metabolic pathway was crucial for understanding how Fenclorim enhances herbicide tolerance in plants .

Study 2: Effects on Rice Physiology

Research has shown that Fenclorim significantly improves rice seedling tolerance to herbicide stress. In controlled experiments, rice treated with Fenclorim exhibited enhanced growth and reduced injury from pretilachlor application. The study highlighted that this effect was linked to increased activity of detoxifying enzymes and improved physiological responses under stress conditions .

Study 3: Environmental Impact Assessment

An environmental study assessed the fate of Fenclorim in soil and its interaction with various herbicides. The findings indicated that Fenclorim is strongly adsorbed in soil, which affects its bioavailability and efficacy as a safener. The compound's stability under different pH conditions was also evaluated, revealing that it remains effective across a range of environmental conditions.

Pharmacokinetics

The pharmacokinetic profile of Fenclorim shows rapid absorption and distribution within plant tissues. It is metabolized to polar compounds that are readily excreted without significant accumulation in plant tissues. The compound's low acute toxicity (LD50 > 5000 mg/kg) suggests a favorable safety profile for agricultural applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,6-Dichloro-2-phenylpyrimidine?

A common method involves chlorination of 4,6-dihydroxy-2-phenylpyrimidine using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). Evidence from related pyrimidine derivatives suggests that catalytic agents like dimethylformamide (DMF) can enhance reaction efficiency . For example, 4,6-dichloro-2-methylpyrimidine is synthesized via chlorination of 4,6-dihydroxy-2-methylpyrimidine, indicating analogous pathways for phenyl-substituted derivatives.

Key considerations :

- Reaction temperature (80–120°C) and stoichiometric ratios of chlorinating agents.

- Post-reaction purification via recrystallization (e.g., using acetone or toluene) .

Q. How can researchers characterize this compound using spectroscopic techniques?

- NMR : H and C NMR spectra can confirm substitution patterns (e.g., aromatic protons at δ 7.4–8.0 ppm for the phenyl group).

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 225.07 (M) align with its molecular formula (CHClN) .

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) enable structural refinement, critical for confirming bond angles and crystallographic purity .

Q. What physicochemical properties are critical for experimental design?

- Melting Point : Conflicting reports exist: 96.9°C vs. 91–92°C . Validate via differential scanning calorimetry (DSC).

- Solubility : Low aqueous solubility (2.5 mg/L at 20°C) but high solubility in acetone, toluene, and dichloromethane .

- Log Pow : 4.17, indicating moderate lipophilicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points?

Discrepancies may arise from polymorphic forms or impurities. Recommended steps:

- Purification : Recrystallize using gradient solvents (e.g., hexane/acetone).

- Analytical Validation : Use DSC to identify polymorph transitions and thermogravimetric analysis (TGA) to assess decomposition .

Q. How can density-functional theory (DFT) elucidate reaction mechanisms involving this compound?

DFT calculations (e.g., B3LYP functional) can model:

- Electrophilic substitution pathways in chlorination reactions.

- Charge distribution on pyrimidine rings to predict regioselectivity in further derivatization .

Example: Exact-exchange terms in DFT improve accuracy for thermochemical properties like bond dissociation energies .

Q. What are best practices for safe handling and storage in laboratory settings?

- Protective Measures : Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .

- Waste Disposal : Segregate halogenated waste and collaborate with certified disposal services to mitigate environmental risks .

- Storage : Store in airtight containers at ambient temperature, away from oxidizing agents .

Q. How does this compound function as a synthetic intermediate?

Its dichloro groups enable nucleophilic substitution, making it a precursor for:

Properties

IUPAC Name |

4,6-dichloro-2-phenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRFQZTCQAYEXEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90190843 | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3740-92-9 | |

| Record name | Fenclorim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3740-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenclorim [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003740929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3740-92-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-Dichloro-2-phenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90190843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENCLORIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53665T9BHJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.